molecular formula C7H16N2O B8464091 5-Dimethylaminopentanamide

5-Dimethylaminopentanamide

Cat. No. B8464091
M. Wt: 144.21 g/mol
InChI Key: XVRUJWWPBQJJMF-UHFFFAOYSA-N
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Patent
US05112922

Procedure details

5-Bromopentanamide (10.11 g) was dissolved in ethanol (50 ml) and a 33% solution of dimethylamine in ethanol (20 ml) added. The solution was allowed to stand at room temperature for 3 hours, more dimethyl amine added (20 ml) and the solution allowed to stand at room temperature for 18 hours. The solution was evaporated to an oil which was dissolved in dilute HCl and the solution of pH 2 was washed twice with dichloromethane, basified with NaOH, saturated with NaCl and extracted 10 times with dichloromethane. The combined latter extracts were dried over K2CO3 and evaporated to give 5-dimethylaminopentanamide as acolourless solid (5.72 g, 70%) (mp 86°-7°).
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([NH2:8])=[O:7].[CH3:9][NH:10][CH3:11]>C(O)C>[CH3:9][N:10]([CH3:11])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([NH2:8])=[O:7]

Inputs

Step One
Name
Quantity
10.11 g
Type
reactant
Smiles
BrCCCCC(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dilute HCl
WASH
Type
WASH
Details
the solution of pH 2 was washed twice with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted 10 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined latter extracts were dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(CCCCC(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.72 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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